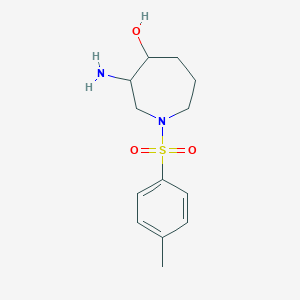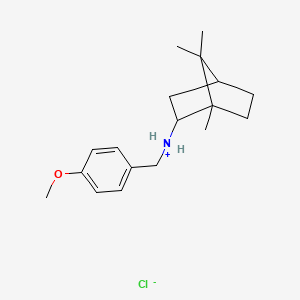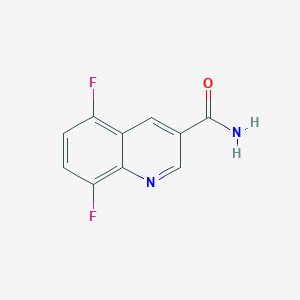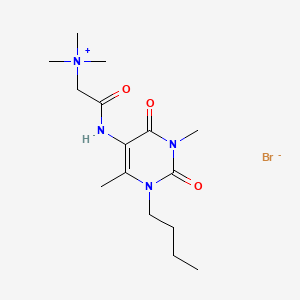
Zinc bis(dinonylnaphthalenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(dinonylnaphthalenesulfonate) is a chemical compound with the molecular formula C56H86O6S2Zn. It is a zinc salt of dinonylnaphthalenesulfonic acid and is known for its use as a corrosion inhibitor and surfactant. This compound is characterized by its oil-soluble properties, making it effective in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc bis(dinonylnaphthalenesulfonate) involves the reaction of dinonylnaphthalene with concentrated sulfuric acid to produce dinonylnaphthalenesulfonic acid. This intermediate is then reacted with zinc oxide to form the final product . The reaction conditions typically include controlled temperatures and the use of nonpolar solvents to facilitate the process.
Industrial Production Methods
Industrial production of zinc bis(dinonylnaphthalenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. Solvent extraction and purification techniques are employed to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(dinonylnaphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives and substituted naphthalene compounds. These products have applications in different industrial processes .
Scientific Research Applications
Zinc bis(dinonylnaphthalenesulfonate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of zinc bis(dinonylnaphthalenesulfonate) involves its ability to form a protective layer on metal surfaces, preventing corrosion. The compound interacts with the metal surface through its sulfonate groups, forming a stable complex that inhibits oxidation and rust formation . Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
- Zinc dinonylnaphthalenesulfonate
- Calcium dinonylnaphthalenesulfonate
- Barium dinonylnaphthalenesulfonate
Uniqueness
Zinc bis(dinonylnaphthalenesulfonate) is unique due to its specific molecular structure, which provides superior corrosion inhibition properties compared to its calcium and barium counterparts. Its oil-soluble nature and ability to form stable complexes with metal surfaces make it particularly effective in industrial applications .
Properties
CAS No. |
28016-00-4 |
|---|---|
Molecular Formula |
C56H86O6S2Zn |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
zinc;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Zn/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI Key |
COGHWIKGZJHSAG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Zn+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)



![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)



